molecular formula C17H19N5O B2570693 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380171-65-1

2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2570693
CAS No.: 2380171-65-1
M. Wt: 309.373
InChI Key: UTRCBTQVRFMCBJ-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, oxadiazole, azetidinyl, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the cyclopropyl, oxadiazole, azetidinyl, and benzodiazole rings. The process may involve:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the azetidinyl ring: This step may involve the use of azetidinone intermediates, which can be synthesized through various methods such as the Staudinger reaction.

    Coupling reactions: The different ring systems are then coupled together using cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,2,4-triazole
  • 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-imidazole

Uniqueness

The uniqueness of 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-11-18-16(23-20-11)10-21-8-13(9-21)22-15-5-3-2-4-14(15)19-17(22)12-6-7-12/h2-5,12-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRCBTQVRFMCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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